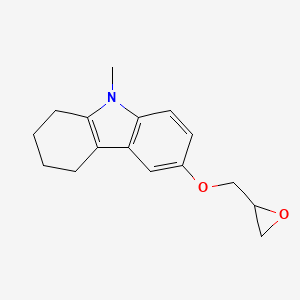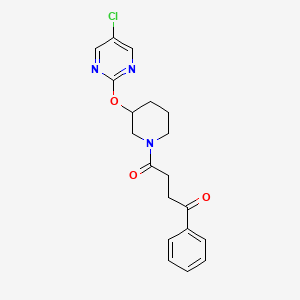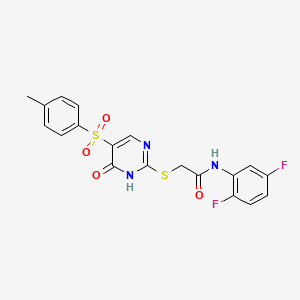![molecular formula C21H15ClFN3O3S B2405747 N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide CAS No. 899969-75-6](/img/structure/B2405747.png)
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of Halogen Substituents: Halogenation reactions are employed to introduce chlorine and fluorine atoms into the aromatic rings.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The quinazolinone moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the quinazolinone core structure .
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide
- 4-Hydroxy-2-quinolones
Uniqueness
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties. Its quinazolinone core and sulfonamide group contribute to its potential as a versatile compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-16(22)19(12-14)25-30(28,29)20-9-5-3-7-17(20)23/h2-12,25H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPHLCZEXPXYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)

![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)
![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)
![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)
![2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2405684.png)


